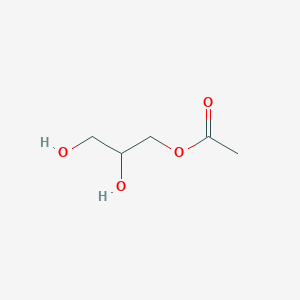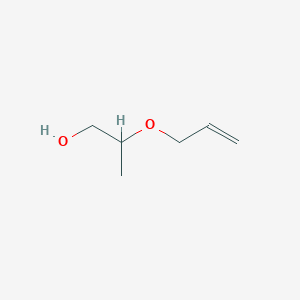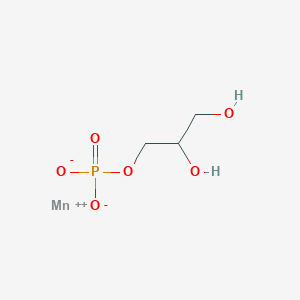
5,6,7,8-Tetrahydro-2-naphthoic acid
概述
描述
5,6,7,8-Tetrahydro-2-Naphthoic Acid is a monocarboxylic acid derived from 1,2,3,4-tetrahydronaphthalene, substituted at position 6 by a carboxylic acid group. It is known for its applications in various fields, including pharmaceuticals and organic synthesis .
作用机制
5,6,7,8-四氢-2-萘甲酸发挥其作用的机制取决于其具体的应用。在生物系统中,它可能与酶或受体相互作用,调节其活性。 例如,其抗炎作用可能是由于抑制环氧合酶,从而减少促炎介质的产生 .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydro-2-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a metabolite in the anaerobic degradation pathway of naphthalene, where it interacts with enzymes such as tetrahydronaphthoyl-CoA reductase . This enzyme catalyzes the reduction of this compound to hexahydro-2-naphthoyl-CoA, a crucial step in the degradation process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in sulfate-reducing bacterial cultures, this compound is involved in the degradation of polycyclic aromatic hydrocarbons, impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for tetrahydronaphthoyl-CoA reductase, facilitating the reduction process. This interaction is crucial for the subsequent steps in the anaerobic degradation pathway of naphthalene, leading to the formation of hexahydro-2-naphthoyl-CoA . Additionally, the compound’s role as a Bronsted acid allows it to donate protons in biochemical reactions, further influencing molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. Over time, the compound undergoes reduction reactions, leading to the formation of various metabolites. These changes can impact its long-term effects on cellular function. For instance, in anaerobic conditions, this compound is sequentially reduced to decahydro-2-naphthoic acid, highlighting its dynamic nature in biochemical environments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and influence metabolic pathways without adverse effects. At higher doses, it can lead to toxic effects, impacting cellular function and overall health. Studies have shown that the compound’s impact on metabolic pathways is dose-dependent, with higher concentrations leading to more pronounced effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the anaerobic degradation of naphthalene. It is converted to hexahydro-2-naphthoyl-CoA by tetrahydronaphthoyl-CoA reductase, followed by further reduction and degradation steps. These pathways highlight the compound’s role in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its role in metabolic pathways and biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate enzymes and proteins, facilitating its role in biochemical reactions .
准备方法
合成路线和反应条件
-
2-萘甲酸的氢化: : 一种常见的方法是使用合适的催化剂(如钯碳 (Pd/C))在氢气下对2-萘甲酸进行氢化。 反应通常在温和条件下进行,温度范围为25°C至50°C,压力为1-5 atm .
-
1,2,3,4-四氢萘的环化: : 另一种方法是在强碱(如氢化钠 (NaH))存在下,用二氧化碳等羧化剂对1,2,3,4-四氢萘进行环化。 此反应通常在高温(100-150°C)和惰性气氛下进行 .
工业生产方法
工业生产通常采用氢化法,因为该方法效率高且可扩展。该过程涉及连续流动反应器,其中2-萘甲酸在固定床 Pd/C 催化剂上进行氢化。 这种方法可确保产品的高产率和纯度 .
化学反应分析
反应类型
-
氧化: : 5,6,7,8-四氢-2-萘甲酸可以发生氧化反应,形成相应的酮或醇。 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃) .
-
还原: : 该化合物可以用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂还原,生成5,6,7,8-四氢-2-萘甲醇 .
-
取代: : 它可以参与取代反应,特别是在羧基处,形成酯、酰胺或其他衍生物。 通常使用亚硫酰氯 (SOCl₂) 或二环己基碳二亚胺 (DCC) 等试剂 .
主要产品
氧化: 5,6,7,8-四氢-2-萘酮
还原: 5,6,7,8-四氢-2-萘甲醇
取代: 根据引入的取代基,各种酯和酰胺.
科学研究应用
化学
在有机合成中,5,6,7,8-四氢-2-萘甲酸被用作合成更复杂分子的中间体。 它的衍生物在制备药物和农药方面具有价值 .
生物学
该化合物因其潜在的生物活性而被研究,包括抗炎和抗菌特性。 它的衍生物正在被探索用于药物开发 .
医学
在药物化学中,它用作合成各种治疗剂的构建块。 它的衍生物在治疗炎症和细菌感染等疾病方面显示出希望 .
工业
相似化合物的比较
类似化合物
- 1,2,3,4-四氢萘-6-羧酸
- 四氢萘-β-羧酸
独特性
5,6,7,8-四氢-2-萘甲酸的独特之处在于其特定的取代模式,这赋予了其独特的化学和生物学特性。 与类似化合物相比,它提供了反应性和稳定性的平衡,使其成为合成中的通用中间体 .
属性
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWXAGBBPCRION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150285 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-63-1 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1131-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B84YP7QPC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














